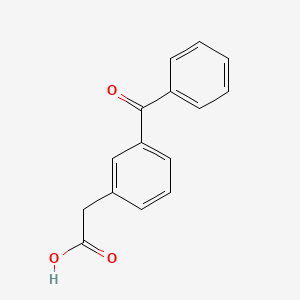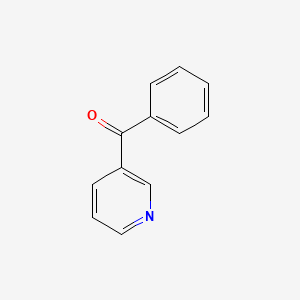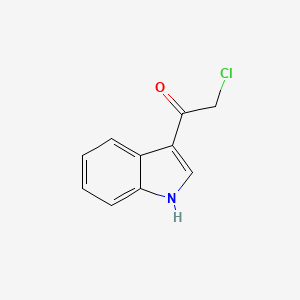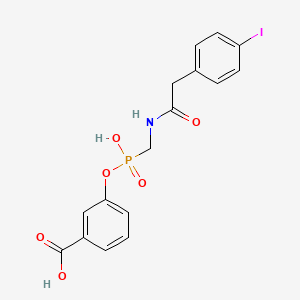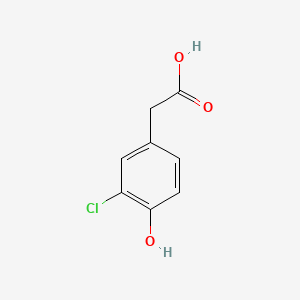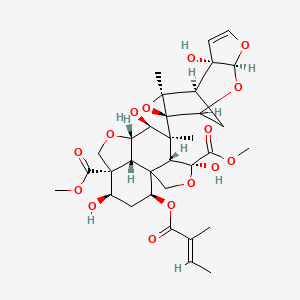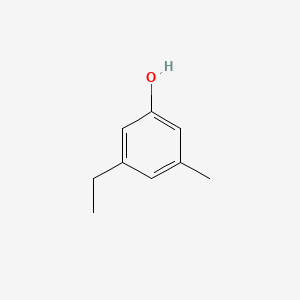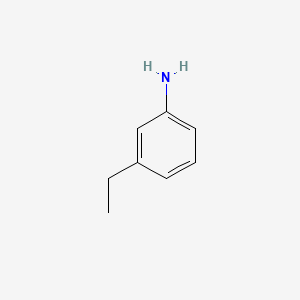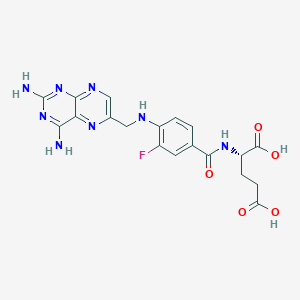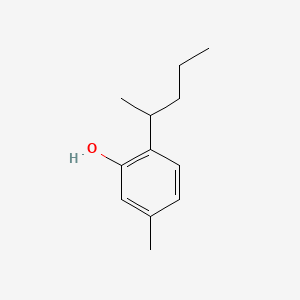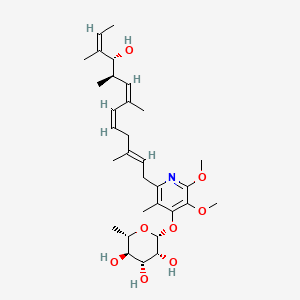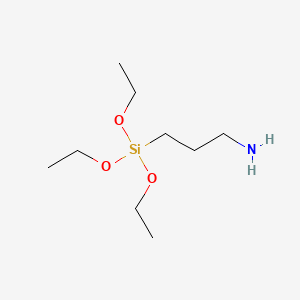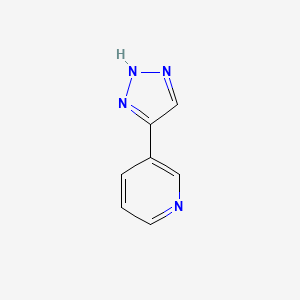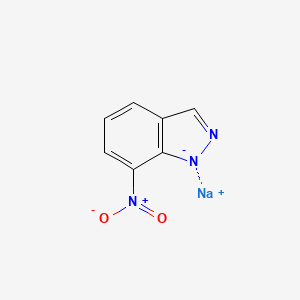
7-Nitroindazole sodium salt
Übersicht
Beschreibung
7-Nitroindazole sodium salt, also known as 7-NI, is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position . It acts as a selective inhibitor for neuronal nitric oxide synthase (nNOS), a hemoprotein enzyme that, in neuronal tissue, converts arginine to citrulline and nitric oxide (NO) .
Molecular Structure Analysis
The molecular structure of 7-Nitroindazole sodium salt comprises an indazole ring that has been nitrated at the 7 position . The molecular formula is C7H4N3O2 Na, and the molecular weight is 185.2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Nitroindazole sodium salt include a density of 1.5±0.1 g/cm3, a boiling point of 211.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . The molar refractivity is 43.2±0.3 cm3, and the polar surface area is 75 Å2 .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
7-Nitroindazole (7-NI) has been researched extensively for its neuroprotective properties. It's a widely used inhibitor of neuronal nitric oxide synthase (nNOS), playing a significant role in studying the neuronal NO pathway in the nervous system. Studies have shown its effectiveness in preventing convulsions and neurotoxicity in various experimental models. For instance, 7-NI effectively inhibits NO synthesis in rat brain after kainate-induced neurotoxicity and suppresses nitrite accumulation, suggesting its potential in treating neurological diseases where excitotoxic mechanisms are involved (Radenović, Selaković, & Božić, 2005).
Cardiovascular Research
Research has also explored the effects of 7-NI in cardiovascular contexts. For instance, in salt-sensitive hypertension, neuronal nitric oxide plays a significant role in suppressing sympathetic outflow, with 7-NI having a notable impact on this process (Nishida et al., 2001). This suggests its potential utility in studying and potentially treating conditions related to sympathetic nervous system hyperactivity.
Anticonvulsant Properties
7-NI has been investigated for its anticonvulsant properties. It has been shown to potentiate the antiseizure activity of several anticonvulsants in different experimental models, indicating its role in enhancing the efficacy of epilepsy treatments (De Sarro, Gareri, Falconi, & De Sarro, 2000). This finding underscores the potential of 7-NI in developing new therapeutic strategies for seizure disorders.
Interaction with Neurotransmitter Systems
7-NI's influence on neurotransmitter systems has also been a subject of study. It has been found to interact with the dopaminergic and noradrenergic systems, which could explain some of its pharmacological effects, including its anticonvulsant properties (De Sarro et al., 2000).
Safety And Hazards
Zukünftige Richtungen
7-Nitroindazole sodium salt is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . Furthermore, recent studies have shown the emergence of nitric oxide synthetase inhibitors, especially 7-nitroindazole, as novel new agents with significant benefits in opioid pain management and withdrawal .
Eigenschaften
IUPAC Name |
sodium;7-nitroindazol-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindazole sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



